molecular formula C18H26O2 B1512297 (8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 120813-22-1

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No. B1512297
CAS RN: 120813-22-1
M. Wt: 277.4 g/mol
InChI Key: NPAGDVCDWIYMMC-UEEMPIPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It has a molecular formula of C73H98O9 and an average mass of 1119.554 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C73H98O9, an average mass of 1119.554 Da, and a monoisotopic mass of 1118.721069 Da . No predicted properties have been calculated for this compound .

Scientific Research Applications

Sports Medicine and Doping Control

Nandrolone-d3 is commonly used as an internal standard for the detection of nandrolone misuse in sports. Due to its deuterated form, it provides a clear chromatographic separation from the non-deuterated drug, allowing for precise quantification in biological samples . This application is crucial in anti-doping laboratories to ensure fair play in sports.

Pharmacokinetics and Drug Metabolism

Researchers utilize Nandrolone-d3 to study the pharmacokinetics of nandrolone. By comparing the metabolic profiles of the deuterated and non-deuterated forms, scientists can better understand the drug’s absorption, distribution, metabolism, and excretion (ADME) processes .

Endocrinology Research

In endocrinology, Nandrolone-d3 serves as a tool to investigate the effects of synthetic anabolic steroids on hormone levels. It helps in assessing the impact of nandrolone on various hormonal pathways, including its influence on testosterone levels .

Orthopedics and Bone Density Studies

Nandrolone-d3 is used in research to explore the effects of anabolic steroids on bone density and healing. Its application in studies related to osteoporosis and fracture healing is of particular interest to orthopedic researchers .

Muscle Wasting and Rehabilitation

The compound’s role in muscle physiology studies is significant, especially in the context of muscle wasting diseases. Nandrolone-d3 aids in the investigation of anabolic steroids’ therapeutic potential in conditions like cachexia and sarcopenia .

Veterinary Medicine

In veterinary science, Nandrolone-d3 is applied to study the effects of anabolic steroids on animal growth and muscle development. It’s particularly useful in livestock research to optimize growth rates while ensuring the safety of meat products for human consumption .

Neurobiology

Nandrolone-d3’s impact on the central nervous system is another area of interest. It’s used to study the neuroprotective effects of nandrolone, potentially offering insights into treatments for neurodegenerative diseases .

Analytical Chemistry Development

Finally, Nandrolone-d3 is instrumental in developing new analytical methods. Its stable isotopic label makes it an ideal reference compound for mass spectrometry and other analytical techniques, leading to advancements in analytical chemistry .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGDVCDWIYMMC-UEEMPIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858161
Record name (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one

CAS RN

120813-22-1
Record name (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 3
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 4
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 5
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one
Reactant of Route 6
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one

Q & A

Q1: What types of samples and matrices have been analyzed using Nandrolone-d3 as an internal standard?

A1: Research demonstrates the use of Nandrolone-d3 in analyzing various complex matrices, including:

  • Fishery Products: Nandrolone-d3 has been used to quantify Testosterone Propionate residues in fish and shrimp muscle tissue. [, ]
  • Infant Formula: The compound has been successfully applied to determine Estradiol Benzoate residues in infant formula milk powder. []
  • Hair Samples: Nandrolone-d3 has proven valuable in quantifying Nandrolone, Testosterone, and their esters in both rat and human hair samples. [, ]

Q2: What are the reported limits of detection and quantification for analytical methods utilizing Nandrolone-d3 as an internal standard?

A2: Reported limits of detection and quantification vary depending on the specific analyte, sample matrix, and analytical method used. For instance:

  • Testosterone Propionate in Fishery Products: Using Gas Chromatography-Mass Spectrometry (GC-MS), a limit of quantitation (LOQ) of 1.0 μg/kg was achieved. [] A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method demonstrated a LOQ of 0.5 μg/kg. []
  • Estradiol Benzoate in Infant Formula: A Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method achieved a LOQ of 0.95 μg/kg. []
  • Nandrolone and Testosterone in Hair: Using GC-MS, a LOQ of 50 pg/mg for Nandrolone and Testosterone was achieved. []

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